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Compound of Interest

Compound Name: Eosin b(2-)

Cat. No.: B1242014

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the differential staining of plant
tissues using Eosin B as a cytoplasmic counterstain, particularly in conjunction with Safranin for
the visualization of lignified and cellulosic tissues. While the classic Safranin and Fast Green
combination is more common in botanical microtechnique, Eosin B offers a viable alternative
for achieving a red/pink contrast for cytoplasm and non-lignified cell walls against the red of
lignified and cutinized elements.

Principle of Differential Staining

This protocol is a differential staining technique that utilizes two dyes of contrasting colors to
distinguish between different cell and tissue types within a plant section.

o Safranin: This is a basic dye that stains acidic cellular components. In plant tissues, it has a
high affinity for lignified and suberized cell walls, staining them red. It also stains nuclei and
chromosomes.

e Eosin B: This is an acidic, negatively charged dye.[1][2] It stains basic, positively charged
components, such as proteins in the cytoplasm and cellulosic cell walls, in shades of pink to
reddish-pink.[1]

The sequential application of these dyes, with appropriate dehydration and clearing steps,
results in a preparation where lignified tissues (like xylem and sclerenchyma) appear red, and
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parenchymatous tissues, cytoplasm, and cellulosic walls (of cortex, pith, and phloem) are
stained pink or red.

Data Presentation: Reagent and Solution
Preparation

The following tables summarize the formulations for the necessary staining solutions.

Table 1: Safranin O Staining Solution

Concentration/Amo
Component " Solvent Notes
un

This creates a 1%

stock solution. It

Safranin O 109 100 mL 95% Ethanol )
should be stored in a
tightly sealed bottle.
Dilute the stock
solution 1:1 with

] ] o distilled water for a

Working Solution 50 mL 50 mL Distilled Water

0.5% working solution
in approximately 50%

ethanol.

Table 2: Eosin B (2-) Counterstain Solution
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Concentration/Amo

Component Solvent Notes
unt
This creates a 1%
) working solution.
Eosin B Powder 1049 100 mL 80% Ethanol o
Eosin Y is often used
interchangeably.[1]
Adding a small
amount of acetic acid
] ] ) can enhance the
Glacial Acetic Acid 0.5mL N/A o ]
staining intensity and
provide deeper red
shades.[2]
Table 3: Dehydrating and Clearing Agents
Reagent Purpose

Ethanol Series (30%, 50%, 70%, 95%,
Absolute)

Dehydration of tissue sections before and after

staining.

Xylene

Clearing agent to make the tissue transparent

and miscible with the mounting medium.

) ) Differentiating agent to remove excess Safranin
Acid Alcohol (1% HCI in 70% Ethanol) ) o
stain from non-lignified tissues.

Experimental Protocol: Safranin and Eosin B Double
Staining

This protocol is designed for paraffin-embedded plant tissue sections. Adjustments may be
necessary for free-hand or frozen sections.

1. Deparaffinization and Rehydration:

o Place slides in Xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh Xylene.
» Transfer slides to Absolute Ethanol for 5 minutes.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.biognost.com/wp-content/uploads/2020/02/Eosin-B-powder-dye-IFU-V2-EN1.pdf
https://www.histopathology.guru/haematoxylin-and-eosin-staining/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Hydrate the sections by passing them through a descending series of ethanol
concentrations: 95%, 70%, 50%, and 30% ethanol, for 3-5 minutes each.[3]
» Rinse thoroughly in distilled water.

2. Primary Staining with Safranin:

e Immerse the slides in the Safranin O working solution. Staining time can vary significantly
depending on the tissue type and thickness, typically from 30 minutes to 2 hours.[4]
e Rinse gently in distilled water to remove excess stain.

3. Differentiation:

o Dip the slides briefly (a few seconds) in 70% acid alcohol to de-stain.

o Immediately rinse thoroughly with running tap water to stop the acid's action.

o Check under a microscope: lignified elements should be a distinct red, while parenchyma
cells should be faint pink or colorless. If over-stained, repeat the differentiation step briefly.

4. Counterstaining with Eosin B:

o Dehydrate the sections through an ascending ethanol series: 50% and 70% ethanol, for 2
minutes each.

o Immerse the slides in the 1% Eosin B solution for 1 to 3 minutes.[5] The optimal time should
be determined empirically.

¢ Rinse briefly in 95% ethanol to remove excess Eosin.

5. Dehydration, Clearing, and Mounting:

o Complete the dehydration in two changes of Absolute Ethanol, 5 minutes each.

e Clear the sections by immersing them in two changes of Xylene, 5-10 minutes each.

e Mount the coverslip with a drop of a suitable mounting medium (e.g., DPX or Canada
Balsam).

Expected Results:
 Lignified Tissues (Xylem, Sclerenchyma): Red to dark red[6]
e Cutinized Tissues (Cuticle): Red[6]

¢ Nuclei and Chromosomes: Red[4]
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e Cytoplasm and Parenchyma: Pink to reddish-pink[2]

e Cellulosic Cell Walls (Cortex, Pith): Pink[2]

Visualizations

The following diagrams illustrate the logical workflow of the staining protocol.
Caption: Experimental workflow for Safranin and Eosin B double staining.

Caption: Logical relationship of dyes to plant tissues and expected results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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